molecular formula C8H8O3 B8649793 2,3-Dihydroxy-4-methylbenzaldehyde

2,3-Dihydroxy-4-methylbenzaldehyde

Cat. No. B8649793
M. Wt: 152.15 g/mol
InChI Key: CPQXTFRKIFBWDZ-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydroxy-4-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydroxy-4-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Dihydroxy-4-methylbenzaldehyde

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

2,3-dihydroxy-4-methylbenzaldehyde

InChI

InChI=1S/C8H8O3/c1-5-2-3-6(4-9)8(11)7(5)10/h2-4,10-11H,1H3

InChI Key

CPQXTFRKIFBWDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

14 (770 mg, 4.6 mmol) was placed in solution in DCM (8 mL) under nitrogen and the solution was cooled down at −20° C. while stirring. Boron trichloride 1M in DCM (10 mL, 9.2 mmol) was added slowly over 15 minutes keeping the temperature below −20° C. The reaction mixture turned from yellow to dark red and was left stirring and warming up overnight. More boron trichloride (5 mL) was added in the morning at T<−20° C. and the reaction was left stirring overnight after which the reaction appeared complete by LC-MS. The mixture was poured into water and extracted with ethyl acetate. The organic phase was dried over sodium sulphate, filtered and evaporated. The crude product was columned on silica with neat DCM to yield 306 mg of 15:
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770 mg
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reactant
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0 (± 1) mol
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reactant
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10 mL
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5 mL
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0 (± 1) mol
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reactant
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8 mL
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Synthesis routes and methods II

Procedure details

To a solution of 1,2-dimethoxy-3-methyl-benzene (13.8 g, 76.66 mmol) cooled to −30° C. (dry ice/acetone) in dichloromethane (200 mL) was added boron trichloride (230 mL, 230 mmol) dropwise and the mixture was left to stir overnight at room temperature. The solution was cooled to 0° C. and ice/water was added carefully, and then extracted with excess of dichloromethane. The organic layer was washed with water, dried (Na2SO4) and the solvent was evaporated. Purification by silica gel column chromatography (10-20% EtOAc/hexane) gave the title compound as a crystalline solid: yield 9.2 g (80%). 1H NMR (400 MHz, CDCl3) δ (ppm): 11.11 (s, 1H), 9.82 (s, 1H), 7.05 (d, J=8.2 Hz, 1H), 6.81 (d, J=8.6 Hz, 1H), 5.67 (s, 1H), 2.33 (s, 3H).
Quantity
13.8 g
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reactant
Reaction Step One
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dry ice acetone
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0 (± 1) mol
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reactant
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200 mL
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solvent
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230 mL
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Name
ice water
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